molecular formula C20H16FN3O2S B4346735 [3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](5-methyl-1,3-thiazol-4-yl)methanone

[3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](5-methyl-1,3-thiazol-4-yl)methanone

Cat. No.: B4346735
M. Wt: 381.4 g/mol
InChI Key: GCPGEMZXQFXZRO-UHFFFAOYSA-N
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Description

[3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](5-methyl-1,3-thiazol-4-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](5-methyl-1,3-thiazol-4-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminothiophenol with acetic anhydride to form 2-acetylaminothiophenol, which is then cyclized with bromine to yield the thiazole ring.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate diketone.

    Coupling reactions: The thiazole and pyrazole intermediates are then coupled with a fluorophenyl derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Final assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

[3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](5-methyl-1,3-thiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

[3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](5-methyl-1,3-thiazol-4-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of [3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](5-methyl-1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiazole and pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-(4-chlorophenyl)-1-[(5-methyl-1,3-thiazol-4-yl)carbonyl]-4,5-dihydro-1H-pyrazol-5-yl}phenol
  • 2-{3-(4-bromophenyl)-1-[(5-methyl-1,3-thiazol-4-yl)carbonyl]-4,5-dihydro-1H-pyrazol-5-yl}phenol

Uniqueness

The presence of the fluorophenyl group in [3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](5-methyl-1,3-thiazol-4-yl)methanone imparts unique electronic properties that can enhance its interaction with biological targets compared to its chlorinated or brominated analogs. This makes it a more potent candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

[5-(4-fluorophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(5-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-12-19(22-11-27-12)20(26)24-17(15-4-2-3-5-18(15)25)10-16(23-24)13-6-8-14(21)9-7-13/h2-9,11,17,25H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPGEMZXQFXZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](5-methyl-1,3-thiazol-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](5-methyl-1,3-thiazol-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
[3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](5-methyl-1,3-thiazol-4-yl)methanone
Reactant of Route 4
[3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](5-methyl-1,3-thiazol-4-yl)methanone
Reactant of Route 5
Reactant of Route 5
[3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](5-methyl-1,3-thiazol-4-yl)methanone
Reactant of Route 6
[3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](5-methyl-1,3-thiazol-4-yl)methanone

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